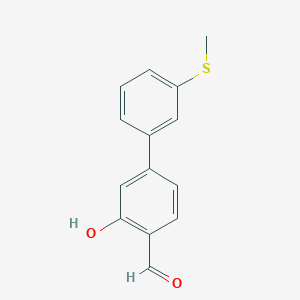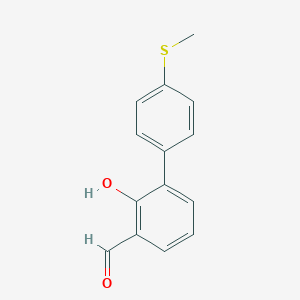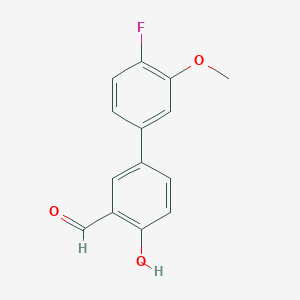
5-(4-Fluoro-3-methoxyphenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Fluoro-3-methoxyphenyl)-2-formylphenol (95%) is an organic compound with a wide range of uses in scientific research and laboratory experiments. It is a type of phenol, a class of compounds that have a hydroxyl group attached to an aromatic ring, and is a derivative of benzene. This compound has a number of unique properties that make it useful for a variety of applications in the laboratory.
Mecanismo De Acción
The mechanism of action of 5-(4-Fluoro-3-methoxyphenyl)-2-formylphenol (95%) is not yet fully understood. However, it is believed that the compound acts as an electron-withdrawing group, which makes it useful in the synthesis of organic compounds. It is also believed to be a nucleophile, which means that it can react with electrophiles to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Fluoro-3-methoxyphenyl)-2-formylphenol (95%) have not been extensively studied. However, some studies have suggested that the compound may have anti-inflammatory and anti-oxidant properties. Additionally, it has been suggested that it may have an anti-cancer effect, although more research is needed to confirm this.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(4-Fluoro-3-methoxyphenyl)-2-formylphenol (95%) in laboratory experiments is its high yield. Additionally, it is relatively easy to obtain and is relatively stable in the presence of air, light, and moisture. However, the compound is sensitive to heat and can decompose at temperatures above 100°C. Additionally, it is not soluble in water, so it must be used in an organic solvent.
Direcciones Futuras
There are a number of potential future directions for 5-(4-Fluoro-3-methoxyphenyl)-2-formylphenol (95%). For example, further research could be conducted to explore its potential anti-cancer and anti-inflammatory effects. Additionally, further studies could be conducted to explore its potential applications in the synthesis of pharmaceuticals and other biologically active compounds. Finally, further research could be conducted to explore its potential as a starting material for the synthesis of polymers.
Métodos De Síntesis
5-(4-Fluoro-3-methoxyphenyl)-2-formylphenol (95%) is synthesized through a two-step process. The first step involves the reaction of 4-fluoro-3-methoxyphenol with formic acid in the presence of a catalyst, such as sulfuric acid. This reaction produces 5-(4-fluoro-3-methoxyphenyl)-2-formylphenol (95%) and formic acid. The second step involves the removal of the formic acid by steam distillation. This two-step process results in a yield of approximately 95% of the desired compound.
Aplicaciones Científicas De Investigación
5-(4-Fluoro-3-methoxyphenyl)-2-formylphenol (95%) has a variety of applications in scientific research. It is used as a reagent in the synthesis of a variety of organic compounds, including pyridines, furans, and thiophenes. It is also used as a starting material in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, this compound has been used in the synthesis of a variety of polymers, such as polyamides, polyesters, and polyurethanes.
Propiedades
IUPAC Name |
4-(4-fluoro-3-methoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-14-7-10(4-5-12(14)15)9-2-3-11(8-16)13(17)6-9/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFCJZJIWRECHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)C=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685179 |
Source


|
| Record name | 4'-Fluoro-3-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluoro-3-methoxyphenyl)-2-formylphenol | |
CAS RN |
1262003-82-6 |
Source


|
| Record name | 4'-Fluoro-3-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














